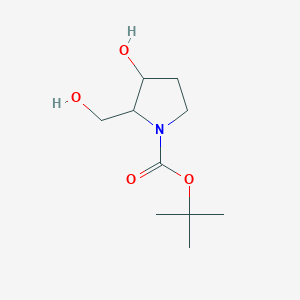

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a hydroxyl group at position 3, and a hydroxymethyl group at position 2. Its molecular formula is C10H19NO4, and it exists as a colorless liquid under standard conditions . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its dual functional groups (hydroxyl and hydroxymethyl) for further derivatization.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIDZEBNRLNGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the ester bond . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 can undergo oxidation to form carbonyl derivatives.

Mechanistic Insight :

PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing primary alcohols (e.g., the hydroxymethyl group remains intact).

Reduction Reactions

The ester group can be reduced to a primary alcohol under strong reducing conditions.

Note : LiAlH₄ cleaves the tert-butyl ester to yield the free amine-alcohol, while NaBH₄ is insufficient for ester reduction.

Substitution Reactions

The hydroxyl group at position 3 can be converted to a leaving group for nucleophilic substitution.

Applications :

The tosylate/mesylate derivatives undergo SN2 reactions with nucleophiles (e.g., azide, cyanide) to introduce new functional groups .

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic conditions.

Note : Hydrolysis under basic conditions (e.g., NaOH) is less effective due to steric hindrance from the tert-butyl group.

Protection and Deprotection

The tert-butyl group serves as a protecting group for the pyrrolidine nitrogen, enabling selective functionalization.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Deprotection | TFA/DCM (1:1), RT, 2h | Removal of tert-butyl group to yield primary amine | |

| Protection | Boc₂O, DMAP, DCM, RT | Re-protection of the amine with Boc group |

Functionalization of the Hydroxymethyl Group

The primary alcohol (hydroxymethyl) can be esterified or oxidized.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Tert-butyl 3-hydroxy-2-(acetoxymethyl)pyrrolidine-1-carboxylate | 75% | |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Tert-butyl 3-hydroxy-2-carboxypyrrolidine-1-carboxylate | 65% |

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring can undergo ring-opening.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | Acetic acid, 100°C, 6h | Linear bromo-amine derivative | 50–60% |

Key Research Findings

-

Stereochemical Integrity : Reactions at the 3-hydroxy position proceed with retention of configuration due to the rigid pyrrolidine ring .

-

Dual Reactivity : The hydroxymethyl group shows higher reactivity than the tertiary hydroxyl group in esterification and oxidation.

-

Industrial Applications : Tosyl derivatives are intermediates in synthesizing β₃-adrenergic receptor agonists for metabolic disorders .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves:

- Reaction of Pyrrolidine Derivatives : The compound can be synthesized through the reaction of pyrrolidine derivatives with tert-butyl esters, often utilizing tert-butyl hydroperoxide as a reagent under catalytic conditions.

- Flow Microreactor Systems : Modern synthetic approaches may employ flow microreactor systems for enhanced efficiency and control over reaction parameters.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including:

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction : The ester group can be reduced to yield alcohols.

- Substitution Reactions : Hydroxyl groups can participate in nucleophilic substitutions.

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and interactions with biological targets. Its structural features enable it to form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting the activity of enzymes and proteins .

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development, particularly in modulating the activity of neuronal nicotinic acetylcholine receptors. Such interactions are critical for developing therapeutic agents targeting neurological disorders .

Polymer Production

In industrial applications, this compound can be used to produce polymers with specific properties, leveraging its functional groups for polymerization reactions .

Case Study 1: Enzyme Mechanism Exploration

In a study investigating enzyme mechanisms, this compound was used as a substrate to elucidate the catalytic pathways involved in specific enzyme reactions. The findings highlighted the compound's role in facilitating enzymatic activity through its reactive hydroxyl groups.

Case Study 2: Synthesis of Bioactive Compounds

Another research project focused on using this compound as a building block for synthesizing biologically active molecules. The study demonstrated its versatility by successfully creating several derivatives that exhibited promising pharmacological activities.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Substituent Positions

The table below compares key structural and functional differences between the target compound and analogs:

Key Observations :

- Hydroxyl vs. Hydroxymethyl : The target compound’s hydroxyl group at position 3 enhances hydrogen-bonding capacity compared to analogs with only hydroxymethyl groups (e.g., ). This property may improve solubility in polar solvents.

- Fluorinated Derivatives : Compounds like the difluoro-methyl analog () exhibit increased lipophilicity and metabolic stability due to fluorine atoms, making them suitable for CNS-targeting drugs. In contrast, the target compound’s hydroxyl groups favor hydrophilic interactions.

- Stereochemical Impact : The (3R,4R) configuration in bis(hydroxymethyl) analogs () and the (3R,4S) trifluoromethyl derivative () highlight how stereochemistry influences biological activity and synthetic pathways.

Comparative Examples:

Physicochemical Properties

Notes:

Biological Activity

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS Number: 1544167-81-8) is a chemical compound of significant interest in the fields of organic chemistry and biochemistry. This compound, characterized by its pyrrolidine structure, exhibits various biological activities that make it a valuable subject for research. This article provides a detailed exploration of its biological activity, synthetic routes, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H19NO4

- IUPAC Name : this compound

- Molecular Weight : 201.26 g/mol

The compound features a tert-butyl group and hydroxymethyl functional groups attached to a pyrrolidine ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and ester groups are capable of forming hydrogen bonds, which facilitates their participation in nucleophilic or electrophilic reactions. This interaction can influence enzyme activity and protein functions, making the compound useful in biochemical studies.

Applications in Research

- Enzyme Mechanisms : The compound serves as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action for various enzymes.

- Drug Development : Its structural properties make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

- Polymer Synthesis : The compound can be utilized as an intermediate in the synthesis of polymers with tailored properties for industrial applications.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For example, research focusing on related pyrrolidine derivatives demonstrated efficacy against beta-coronaviruses, suggesting that modifications in the pyrrolidine structure could enhance antiviral activity against pathogens like SARS-CoV-2 .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into structure-activity relationships (SAR). For instance:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Moderate enzyme inhibition | Different substitution on pyrrolidine |

| Tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Enhanced stability | Additional hydroxyl group |

This table illustrates how variations in substitution patterns can significantly impact biological activity.

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Materials : Pyrrolidine derivatives and tert-butyl esters.

- Reaction Conditions : Use of catalysts such as tert-butyl hydroperoxide under controlled conditions to facilitate ester bond formation.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to optimize reaction conditions, ensuring efficiency and cost-effectiveness.

Q & A

Q. Key Considerations :

- Temperature control during oxidation prevents side reactions.

- Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics and stereoselectivity.

How is this compound characterized using spectroscopic and chromatographic methods?

Basic

Spectroscopic Characterization :

- NMR : H and C NMR confirm stereochemistry and functional groups. For example, the hydroxyl and hydroxymethyl protons appear as distinct singlets in H NMR (δ 1.4–4.5 ppm) .

- IR : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (C=O of carboxylate) validate structural features .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 218.139) .

Q. Chromatographic Purity :

- HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for pharmacological studies .

What strategies resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding patterns?

Advanced

Crystallographic inconsistencies (e.g., hydrogen bond donor/acceptor mismatches) are addressed via:

Graph Set Analysis : Classifies hydrogen bonds into motifs (e.g., D, R(8) rings) to identify packing anomalies .

SHELX Refinement : Utilizes SHELXL for high-resolution data to adjust thermal parameters and occupancy ratios, reducing residual electron density errors (<0.3 eÅ) .

Twinned Data Handling : For crystals with rotational twins, HKLF 5 format in SHELXL refines overlapping reflections .

Example : A study resolved conflicting O-H···O bond lengths (2.6–3.0 Å) by re-refining data with anisotropic displacement parameters, achieving a final R1 factor of 3.2% .

How can reaction conditions be optimized to improve stereochemical control in derivative synthesis?

Advanced

Steric and Solvent Effects :

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in Mitsunobu reactions ensures enantiomeric excess (>90%) for hydroxymethyl derivatives .

- Temperature Modulation : Lower temperatures (0–20°C) reduce epimerization during coupling steps (e.g., SN2 reactions with bromomethyl intermediates) .

Case Study : Synthesis of fluorinated analogs (e.g., tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) achieved 94% enantiomeric purity via low-temperature (−78°C) lithiation followed by quenching with Selectfluor .

What methodologies are employed to analyze and mitigate data contradictions in pharmacological activity studies?

Advanced

Inconsistent Bioactivity Data :

Dose-Response Curves : Triplicate assays with IC50 values (e.g., 0.1–10 μM range) identify outliers due to solvent interference (e.g., DMSO >1% v/v) .

Metabolite Screening : LC-MS/MS detects hydrolyzed intermediates (e.g., free pyrrolidine) that may skew activity results .

Molecular Docking : Validation via AutoDock Vina identifies false positives by comparing binding poses with crystallographic ligand-protein complexes (RMSD <2.0 Å) .

Example : A derivative showed conflicting cytotoxicity (IC50 = 2 μM vs. 8 μM) across labs; recalibration with pure reference standards resolved the disparity .

How do hydrogen bonding and crystal packing influence the stability of this compound?

Basic

Structural Insights :

Q. Stability Data :

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 25°C, 60% RH | <5% | 12 |

| 40°C, 75% RH | 15% | 6 |

What advanced purification techniques are critical for isolating enantiomerically pure samples?

Advanced

Chromatographic Methods :

- Chiral HPLC : Use of Chiralpak IA-3 columns (hexane:isopropanol = 85:15) resolves R/S enantiomers with baseline separation (α = 1.8) .

- Simulated Moving Bed (SMB) : Continuous chromatography achieves >99% purity at preparative scales (50 g/batch) .

Q. Crystallization :

- Diastereomeric salt formation with L-tartaric acid in ethanol/water (1:1) yields 98% pure (2S,4R)-isomer .

How are computational tools applied to predict synthetic pathways and optimize reaction yields?

Advanced

Retrosynthetic Analysis :

- AI-Driven Platforms : Tools like Pistachio and Reaxys propose routes prioritizing atom economy (e.g., 78% for one-step synthesis from tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) .

- DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies, optimizing Mitsunobu reaction conditions (ΔG‡ = 18 kcal/mol at 70°C) .

Q. Yield Optimization :

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature | 50°C | 70°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Reaction Time | 6 h | 1 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.